12,12,12-Trifluorododecane-1-thiol

Overview

Description

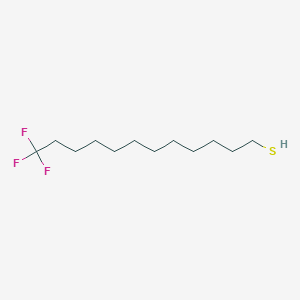

12,12,12-Trifluorododecane-1-thiol is a chemical compound with the molecular formula C12H23F3S and a molecular weight of 256.38 g/mol It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a dodecane chain, with a thiol group (-SH) at the other end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12,12-Trifluorododecane-1-thiol typically involves the introduction of fluorine atoms into a dodecane chain followed by the addition of a thiol group. One common method involves the reaction of 12-bromododecane with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the trifluoromethyl group. The resulting 12,12,12-trifluorododecane is then treated with thiourea followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

12,12,12-Trifluorododecane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly used.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

Reduction: The corresponding alkane (C12H26).

Substitution: Various substituted thiols depending on the reagents used.

Scientific Research Applications

12,12,12-Trifluorododecane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in modifying biological molecules and studying protein interactions.

Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 12,12,12-Trifluorododecane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The trifluoromethyl group imparts unique electronic properties, affecting the compound’s reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

12,12,12-Trifluorododecane: Lacks the thiol group, making it less reactive in certain chemical reactions.

Dodecane-1-thiol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

Trifluoromethylthiol compounds: Similar in having both trifluoromethyl and thiol groups but with different chain lengths or structures.

Uniqueness

12,12,12-Trifluorododecane-1-thiol is unique due to the combination of a long dodecane chain, a trifluoromethyl group, and a thiol group. This combination imparts distinct chemical properties, such as high hydrophobicity, unique reactivity, and potential for forming strong covalent bonds with biomolecules .

Biological Activity

12,12,12-Trifluorododecane-1-thiol (PFDT) is a synthetic organofluorine compound characterized by its perfluorinated dodecyl chain and a thiol group. It belongs to the class of perfluoroalkyl thiols, which are increasingly studied for their unique properties and potential applications in various fields, including biology and medicine. This article explores the biological activity of PFDT, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₃F₃S. Its structure consists of a dodecane backbone fully substituted with fluorine atoms at the 12th position, coupled with a thiol (-SH) group. The presence of fluorine enhances lipophilicity and stability, making PFDT a candidate for various biological interactions.

PFDT's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering enzyme activity and signal transduction pathways. This interaction can lead to:

- Modulation of Enzyme Activity : PFDT may inhibit or activate specific enzymes involved in metabolic processes.

- Cell Membrane Interaction : The lipophilic nature allows PFDT to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Biological Activity Findings

Research on PFDT has revealed several key biological activities:

- Antimicrobial Properties : Studies indicate that PFDT exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth.

- Cytotoxic Effects : Preliminary studies suggest that PFDT may induce cytotoxicity in cancer cell lines by triggering apoptosis through oxidative stress mechanisms.

- Inflammatory Response Modulation : PFDT has been shown to modulate inflammatory responses in vitro, indicating potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Inflammation Modulation | Reduced cytokine release |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of PFDT against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a disinfectant agent.

Case Study 2: Cancer Cell Line Study

In vitro studies on human breast cancer cell lines showed that treatment with PFDT led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that PFDT treatment resulted in increased annexin V binding, confirming its cytotoxic effects.

Research Applications

The unique properties of PFDT make it suitable for various research applications:

- Drug Development : Its potential as an anti-inflammatory and anticancer agent warrants further investigation in drug formulation.

- Biomaterials : Due to its stability and biocompatibility, PFDT can be explored for use in developing novel biomaterials for medical applications.

- Environmental Studies : Understanding the environmental impact and degradation pathways of PFDT is crucial due to its synthetic origins.

Properties

IUPAC Name |

12,12,12-trifluorododecane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F3S/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZJJAVEQZDUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(F)(F)F)CCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.